molecular formula C19H16ClN5O4S B2782409 N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 899944-37-7

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2782409
CAS No.: 899944-37-7
M. Wt: 445.88
InChI Key: KIZPWARMSKCMKU-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a pyridinylmethyl oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors

    Formation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using chlorobenzene derivatives and suitable catalysts.

    Coupling with Pyridinylmethyl Oxalamide: The final step involves coupling the thieno[3,4-c]pyrazole intermediate with pyridinylmethyl oxalamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives and oxalamide-containing molecules. Examples include:

    Thieno[3,4-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.

    Oxalamide-Containing Molecules: Molecules that contain the oxalamide functional group but have different core structures.

Uniqueness

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a thieno[3,4-c]pyrazole core that is known for its diverse biological activities. This article discusses the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN4O4SC_{18}H_{19}ClN_{4}O_{4}S, with a molecular weight of approximately 422.9 g/mol. The structure includes a chlorophenyl group and a pyridinylmethyl moiety, contributing to its biological interactions.

PropertyValue
Molecular FormulaC18H19ClN4O4SC_{18}H_{19}ClN_{4}O_{4}S
Molecular Weight422.9 g/mol
CAS Number899962-20-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been suggested that the compound may inhibit certain enzymes or receptors involved in disease progression, leading to its observed effects.

Antimicrobial Activity

Research indicates that derivatives of the thieno[3,4-c]pyrazole scaffold exhibit promising antimicrobial properties. A study highlighted that compounds similar to this compound showed significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies have demonstrated efficacy against several pathogenic fungi. For instance, research has shown that pyrazole derivatives can effectively inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Several studies have documented its ability to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cell proliferation.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed in treated cancer cells.
  • Inhibition of Tumor Growth : In vivo studies indicate that the compound can significantly reduce tumor size in animal models.

Case Studies

  • Antimicrobial Efficacy : A study published in Organic & Biomolecular Chemistry reported that derivatives containing the thienopyrazole core exhibited strong antifungal activity against strains like Candida albicans and Aspergillus niger. The study utilized various concentrations to determine minimum inhibitory concentrations (MICs) .
  • Anticancer Research : Another investigation focused on the anticancer effects of similar compounds on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers .

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O4S/c20-13-4-1-5-14(7-13)25-17(15-10-30(28,29)11-16(15)24-25)23-19(27)18(26)22-9-12-3-2-6-21-8-12/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZPWARMSKCMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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